N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide
Description
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) core substituted with a 2-methoxyphenyl group and an N-linked 2,3-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-7-6-9-18(16(15)2)22-20(23)21(11-13-25-14-12-21)17-8-4-5-10-19(17)24-3/h4-10H,11-14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUPMPIRQTPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogues
| Compound Name | Structural Features | Functional Groups | Biological Use | Key Properties |
|---|---|---|---|---|
| N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide | Oxane core, 2-methoxyphenyl, 2,3-dimethylphenyl substituent | Carboxamide, methoxy, methyl | Not specified | High lipophilicity (methyl groups); potential herbicidal activity via acetolactate synthase inhibition |
| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | Benzamide core, 2,3-dichlorophenyl, ethoxymethoxy group | Benzamide, ethoxymethoxy, chlorine | Herbicide | Chlorine enhances electrophilic reactivity; targets lipid biosynthesis |
| N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | Pyridinecarboxamide core, 2,4-difluorophenyl, trifluoromethyl phenoxy | Pyridinecarboxamide, fluorine | Herbicide | Fluorine groups improve metabolic stability; inhibits carotenoid biosynthesis |
| N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide) | Acetamide core, trifluoromethyl sulfonylamino group, dimethylphenyl | Acetamide, sulfonylamino, trifluoromethyl | Plant growth regulator | Sulfonylamino group enhances soil mobility; inhibits cell division |
Functional Group Analysis
- Carboxamide vs. Benzamide/Pyridinecarboxamide : The target compound’s oxane carboxamide core may confer conformational rigidity compared to planar benzamide analogs like etobenzanid. Pyridinecarboxamides (e.g., diflufenican) introduce aromatic nitrogen, enhancing binding to enzymatic targets .
- Substituent Effects :
- Methoxy vs. Ethoxymethoxy : The 2-methoxyphenyl group in the target compound offers moderate electron-donating effects, while etobenzanid’s ethoxymethoxy group provides greater steric bulk and lipophilicity .
- Methyl vs. Chlorine/Fluorine : Methyl groups increase lipophilicity and metabolic stability, whereas halogens (Cl, F) in analogs improve electrophilicity and target interaction .
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